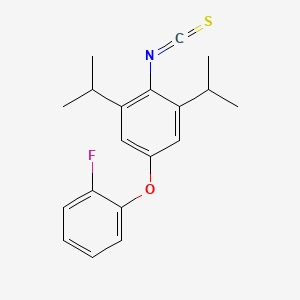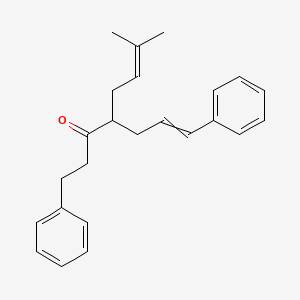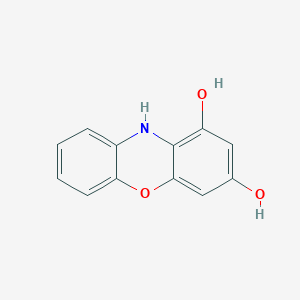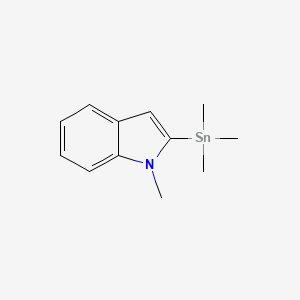
Benzeneacetic acid, pentafluorophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, pentafluorophenyl ester is a chemical compound that belongs to the class of pentafluorophenyl esters. These esters are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of amide bonds. The compound is derived from benzeneacetic acid and pentafluorophenol, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzeneacetic acid, pentafluorophenyl ester typically involves the reaction of benzeneacetic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Benzeneacetic acid+PentafluorophenolDCCBenzeneacetic acid, pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality.
化学反应分析
Types of Reactions
Benzeneacetic acid, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the ester can hydrolyze to form benzeneacetic acid and pentafluorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction. Acidic hydrolysis is often performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thiol derivatives.
Hydrolysis: Benzeneacetic acid and pentafluorophenol.
Reduction: Benzeneacetic alcohol.
科学研究应用
Benzeneacetic acid, pentafluorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis, facilitating the formation of amide bonds. It is also employed in the synthesis of various organic compounds.
Biology: The compound is used to modify biomolecules, such as attaching fluorophores to proteins for imaging studies.
Medicine: It is utilized in drug development for the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of benzeneacetic acid, pentafluorophenyl ester primarily involves its reactivity as an ester. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of amide bonds in peptide synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
- Benzeneacetic acid, 2-propenyl ester
- Benzeneacetic acid, ethyl ester
- Phenylacetic acid, pentafluorophenyl ester
Uniqueness
Benzeneacetic acid, pentafluorophenyl ester is unique due to its high reactivity and stability compared to other esters. The presence of the pentafluorophenyl group enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the compound is less prone to hydrolysis, providing greater stability in aqueous environments.
属性
CAS 编号 |
170168-66-8 |
|---|---|
分子式 |
C14H7F5O2 |
分子量 |
302.20 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) 2-phenylacetate |
InChI |
InChI=1S/C14H7F5O2/c15-9-10(16)12(18)14(13(19)11(9)17)21-8(20)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
HQUUFQQIUGEZSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)




![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)


![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
